LY 206130 - 127414-58-8

LY 206130

Catalog Number: EVT-274997
CAS Number: 127414-58-8
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 206130 is a serotonin 5-HT1A antagonist.
Overview

LY 206130, scientifically known as 1-(Cyclohexylamino)-3-(1H-indol-4-yloxy)-2-propanol, is a synthetic compound with the molecular formula C17H24N2O2C_{17}H_{24}N_{2}O_{2}. It is characterized by its unique structure, which includes a cyclohexyl group and an indole moiety. This compound is primarily classified as a serotonin 5-HT1A receptor antagonist, implicating its potential role in modulating mood and anxiety responses. The compound has garnered attention in pharmacological research due to its effects on serotonin signaling pathways, which are critical in various physiological processes.

Synthesis Analysis

The synthesis of LY 206130 involves several key steps that include the formation of the cyclohexylamine and indole components. Specific methods for synthesizing LY 206130 are proprietary but generally include:

  • Reagents: Organic solvents and catalysts are utilized to facilitate the reactions.
  • Conditions: Controlled temperature and pressure conditions are maintained to optimize yields and purity.
  • Steps: The synthesis typically starts with the preparation of the cyclohexylamine derivative, followed by coupling it with the indole moiety through etherification or similar reactions.

The exact synthetic routes may vary, but they commonly aim for high purity (>98%) of the final product, which can be dissolved in organic solvents like dimethyl sulfoxide for experimental use.

Molecular Structure Analysis

The molecular structure of LY 206130 can be described as follows:

  • Molecular Formula: C17H24N2O2C_{17}H_{24}N_{2}O_{2}
  • Molecular Weight: Approximately 288.39 g/mol
  • Structural Features:
    • A cyclohexyl group attached to an amino group.
    • An indole ring connected via an ether linkage.

The three-dimensional conformation of LY 206130 is crucial for its interaction with serotonin receptors, influencing its pharmacological activity.

Chemical Reactions Analysis

LY 206130 undergoes various chemical reactions, primarily influenced by its interaction with biological targets. Key reactions include:

  • Binding Reactions: As a serotonin 5-HT1A receptor antagonist, LY 206130 competes with serotonin for binding sites on the receptor. This competitive inhibition is essential for understanding its pharmacodynamics.
  • Metabolic Transformations: The compound may undergo metabolic processes in biological systems, affecting its bioavailability and efficacy.

These reactions are typically facilitated under specific laboratory conditions to ensure optimal interaction with target receptors.

Mechanism of Action

The mechanism of action of LY 206130 primarily involves its antagonistic effects on the serotonin 5-HT1A receptor. When LY 206130 binds to this receptor:

  1. Inhibition of Serotonin Activity: By blocking the receptor, LY 206130 prevents serotonin from exerting its effects, which can lead to increased levels of serotonin in the synaptic cleft.
  2. Altered Neurotransmission: This blockade can enhance mood and alleviate anxiety symptoms by modulating neurotransmitter release and signaling pathways associated with mood regulation.

Research indicates that compounds targeting this receptor may have therapeutic applications in treating depression and anxiety-related disorders.

Physical and Chemical Properties Analysis

LY 206130 exhibits several notable physical and chemical properties:

These properties are essential for its application in scientific research and pharmacological studies.

Applications

LY 206130 is primarily used in pharmacological research, particularly focusing on:

  • Mood Disorders: Investigating its potential effects on anxiety and depression through modulation of serotonin signaling pathways.
  • Biochemical Studies: Serving as a valuable tool for understanding serotonin receptor dynamics and related signaling mechanisms.

Its unique structural features combined with its antagonistic action on the serotonin 5-HT1A receptor position LY 206130 as a candidate for developing new therapeutic agents aimed at enhancing mental health outcomes.

Pharmacological Characterization of LY 206130 as a 5-HT1A Receptor Antagonist

Receptor Affinity and Selectivity Profiling

LY 206130 (1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol; CAS# 127414-58-8) is a selective antagonist of the serotonin 5-HT₁A receptor subtype. Its molecular structure comprises three domains: an indole ether moiety enabling aromatic interactions, a cyclohexylamine group conferring conformational flexibility, and a propan-2-ol linker facilitating hydrogen bonding [1] [6]. Binding assays demonstrate nanomolar affinity for 5-HT₁A receptors (IC₅₀: 7.1 nM), significantly surpassing early antagonists like pindolol (IC₅₀: 30.8 nM) [6].

Table 1: Receptor Binding Profile of LY 206130

Receptor TypeAffinity (IC₅₀)Selectivity vs. 5-HT₁A
5-HT₁A7.1 nMReference
5-HT₂A>10,000 nM>1,400-fold
5-HT₃>10,000 nM>1,400-fold
α₁-Adrenergic>10,000 nM>1,400-fold
Dopamine D₂>10,000 nM>1,400-fold

LY 206130 exhibits >1,400-fold selectivity over related receptors (5-HT₂A, 5-HT₃, α₁-adrenergic, dopamine D₂), confirming minimal off-target activity [6] [8]. This specificity arises from structural complementarity with the 5-HT₁A orthosteric pocket, where the indole group engages Trp residues, the cyclohexylamine occupies a hydrophobic subpocket, and the propanol linker forms hydrogen bonds with Ser394 [8].

Mechanistic Insights into 5-HT1A Antagonism

LY 206130 functions as an orthosteric competitive antagonist, binding directly to the serotonin recognition site on 5-HT₁A receptors. This prevents endogenous 5-HT from activating Gᵢ/o-mediated signaling pathways, thereby inhibiting adenylate cyclase and reducing cAMP production [1] [6]. In raphe nuclei, LY 206130 blocks somatodendritic autoreceptors, disinhibiting serotonergic neuron firing and increasing 5-HT release in projection areas (e.g., cortex, hippocampus) [2] [10].

Neuroendocrine Modulation: Central administration (10 µg, i.c.v.) in rats reduces restraint stress-induced ACTH secretion by 58% and attenuates prolactin release, confirming central 5-HT₁A mediation of hypothalamic-pituitary-adrenal (HPA) axis regulation [6].

Synergism with SSRIs/SNRIs:

  • Co-administration with duloxetine (4 mg/kg, i.p.) synergistically elevates extracellular monoamines in rat hypothalamus:
  • Serotonin: 669% increase
  • Norepinephrine: 579% increase
  • Dopamine: 404% increase [2] [6]
  • This amplification occurs via blockade of 5-HT₁A autoreceptor feedback, permitting unconstrained neurotransmitter elevation by reuptake inhibitors [5] [10].

Table 2: Neurochemical Effects of LY 206130 Combinations

Treatment5-HT Increase (%)NE Increase (%)DA Increase (%)
LY 206130 (3 mg/kg) alone06034
Duloxetine (4 mg/kg) alone000
LY 206130 + Duloxetine669579404

Comparative Efficacy Against Endogenous Serotonergic Agonists

LY 206130 effectively reverses 5-HT-induced physiological responses. In cellular models, pre-incubation with LY 206130 (100 nM) shifts 5-HT concentration-response curves rightward without suppressing maximal efficacy, confirming competitive antagonism [1] [6].

Comparative Antagonist Profiles:

  • LY 206130 vs. Pindolol: Unlike pindolol (mixed β-adrenergic/5-HT₁A antagonist), LY 206130 lacks adrenergic activity, enabling selective 5-HT₁A interrogation [5] [10]. In mouse feeding models, LY 206130 (10 mg/kg) potentiated subeffective fluoxetine (10 mg/kg) to suppress milk consumption comparably to pindolol but without cardiovascular side effects [5].
  • LY 206130 vs. WAY-100635: Both exhibit full 5-HT₁A blockade, but LY 206130 shows superior central specificity for prolactin inhibition. Systemic WAY-100635 affects peripheral 5-HT₁A sites, whereas LY 206130’s actions are predominantly CNS-restricted [6].

Table 3: Functional Comparison of 5-HT₁A Antagonists

AntagonistACTH InhibitionPRL InhibitionPeripheral ActivitySSRI Synergy
LY 206130Yes (Central)Yes (Central)MinimalHigh
PindololYesYesSignificant (β-AR)Moderate
WAY-100635YesYesModerateHigh
NAN-190PartialNoMinimalLow

Allosteric Modulation vs. Orthosteric Binding Dynamics

LY 206130 acts exclusively via orthosteric binding, competing directly with 5-HT at the canonical ligand site. This contrasts with allosteric modulators (e.g., benzodiazepines at GABAₐ receptors), which bind distal sites to enhance or suppress orthosteric agonist effects [4] [9]. Orthosteric antagonists like LY 206130 induce no intrinsic conformational change in 5-HT₁A receptors; instead, they sterically hinder agonist access [4] [8].

Structural Dynamics Analysis:

  • Molecular modeling confirms LY 206130 occupies the same binding cleft as 5-HT, with key interactions:
  • Hydrogen bonding between the propanol hydroxyl and Ser394
  • π-π stacking of the indole ring with Phe362
  • Hydrophobic anchoring of cyclohexylamine in transmembrane domain VI [8].
  • Allosteric modulators (e.g., cannabidiol at CB₁ receptors) typically bind extracellular loops or transmembrane junctions, inducing subtle tertiary shifts. LY 206130’s binding preserves the 5-HT₁A inactive state without triggering allosteric transitions [4].

Table 4: Orthosteric vs. Allosteric Pharmacological Profiles

PropertyOrthosteric (LY 206130)Allosteric Modulators
Binding SiteAgonist recognition pocketTopographically distinct pocket
Conformational ChangeNone beyond steric blockadeInduces receptor stabilization
Agonist DependenceReversible inhibitionActivity requires agonist
SelectivityModerate (conserved orthosteric sites)High (diverse allosteric pockets)
Functional OutcomeDirect antagonismEnhanced/inhibited agonist efficacy

Properties

CAS Number

127414-58-8

Product Name

LY 206130

IUPAC Name

1-(cyclohexylamino)-3-(1H-indol-4-yloxy)propan-2-ol

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c20-14(11-19-13-5-2-1-3-6-13)12-21-17-8-4-7-16-15(17)9-10-18-16/h4,7-10,13-14,18-20H,1-3,5-6,11-12H2

InChI Key

PITGAFMHSKTZOO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O

Solubility

Soluble in DMSO

Synonyms

1-(1H-indol-4-yloxy)-3-(cyclohexylamino)-2-propanol maleate
LY 206130
LY 206130 maleate
LY-206130

Canonical SMILES

C1CCC(CC1)NCC(COC2=CC=CC3=C2C=CN3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.